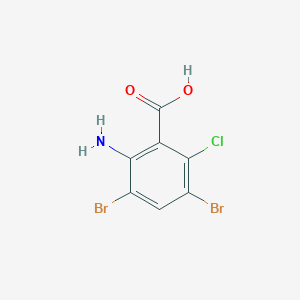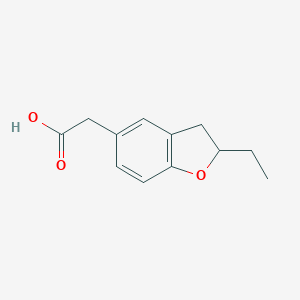
Furofenac
Vue d'ensemble
Description
Furofenac, also known as SAS 650, is a drug that has antiplatelet-aggregation activity and anti-inflammatory activity combined with low ulcerogenic power . The mechanism of action of Furofenac involves the modulation of the platelet cyclooxygenase pathway .
Synthesis Analysis
The in vivo metabolism of Furofenac was studied in rats, dogs, and humans . Hydroxylated derivatives and analogous compounds were prepared, and their syntheses and chemical characteristics are described . The products identified in human and dog urine were mainly conjugation compounds of the drug, while the products in rat urine were hydroxylated derivatives .Molecular Structure Analysis
The molecular formula of Furofenac is C12H14O3 . The molecular weight is 206.24 g/mol . The IUPAC name is 2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid .Applications De Recherche Scientifique
Anti-Inflammatory Applications
Furofenac is known for its anti-inflammatory properties . It modulates the platelet cyclooxygenase pathway, which plays a crucial role in the inflammatory process . This makes it a valuable compound for research into chronic inflammatory diseases such as arthritis and inflammatory bowel disease.
Antiplatelet-Aggregation Activity
The compound’s ability to inhibit platelet aggregation is significant for cardiovascular research. Furofenac’s antiplatelet-aggregation activity suggests potential therapeutic uses in preventing thrombosis, which can lead to heart attacks and strokes .
Low Ulcerogenic Potential
Unlike many nonsteroidal anti-inflammatory drugs (NSAIDs), Furofenac exhibits low ulcerogenic power. This characteristic is particularly important in gastrointestinal research, where the development of safer NSAIDs that do not cause gastric ulcers is a priority .
Pharmacological Research
In pharmacology, Furofenac’s diverse biological activities, including its anti-inflammatory and antiplatelet effects, make it a compound of interest for the development of new therapeutic agents . Its low ulcerogenic potential adds to its desirability in drug design and development.
Biochemical Research
Furofenac is used in proteomics research due to its biochemical properties. As a biochemical tool, it aids in understanding the protein interactions and pathways affected by its anti-inflammatory and antiplatelet mechanisms .
Clinical Trial Applications
In clinical trials, Furofenac’s effects can be studied for various endpoints, such as its impact on inflammation markers or platelet activity. Its role in drug development trials, especially those targeting cardiovascular diseases and inflammatory conditions, is of high interest .
Diagnostic Research
While not directly linked to diagnostics, the biochemical pathways influenced by Furofenac can be studied to develop diagnostic markers for inflammatory and thrombotic conditions .
Therapeutic Uses
Furofenac’s therapeutic uses are being explored, particularly its potential in treating conditions that benefit from anti-inflammatory and antiplatelet therapies. Its unique properties may lead to new treatments for a range of disorders .
Mécanisme D'action
Target of Action
Furofenac, also known as SAS 650, primarily targets the platelet cyclooxygenase pathway . This pathway plays a crucial role in the production of thromboxanes, which are involved in platelet aggregation and clot formation.
Mode of Action
Furofenac modulates the platelet cyclooxygenase pathway . By interacting with this pathway, Furofenac can influence the production of thromboxanes, thereby affecting platelet aggregation.
Biochemical Pathways
The primary biochemical pathway affected by Furofenac is the cyclooxygenase pathway in platelets . This pathway is responsible for the production of thromboxanes, which are key players in the process of blood clotting. By modulating this pathway, Furofenac can influence the aggregation of platelets and thus the formation of blood clots.
Result of Action
The modulation of the platelet cyclooxygenase pathway by Furofenac results in altered platelet aggregation . This can have significant effects at the molecular and cellular level, potentially influencing the formation of blood clots.
Orientations Futures
While there is limited information available on the future directions of Furofenac, it’s worth noting that furan-based compounds, like Furofenac, are being explored for their potential in various applications . This suggests that there could be future research opportunities in exploring the properties and applications of Furofenac and similar compounds.
Propriétés
IUPAC Name |
2-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXHLQMZLTSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866602 | |
| Record name | Furofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furofenac | |
CAS RN |
56983-13-2, 200959-05-3, 200959-06-4 | |
| Record name | Furofenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56983-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furofenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056983132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200959064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furofenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furofenac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FUROFENAC, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY65CGG61J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUROFENAC, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EP849A4GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FUROFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86TB3JLD8A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known pharmacological activities of Furofenac?
A1: Furofenac exhibits both antiplatelet-aggregation and anti-inflammatory activities, coupled with a reduced potential for causing ulcers compared to some other anti-inflammatory drugs. []
Q2: How is Furofenac metabolized in different species?
A2: Research indicates that the metabolic pathways of Furofenac vary across species. In humans and dogs, the primary metabolic products found in urine are conjugation compounds of the drug. Conversely, hydroxylated derivatives are the main metabolites detected in rat urine. []
Q3: Where can I find more information about the chemical structure and synthesis of Furofenac and its derivatives?
A3: A study published on the metabolism and analogs of Furofenac provides details about the synthesis and chemical characteristics of the drug and its hydroxylated derivatives. The research employed techniques such as TLC, GLC, high-pressure liquid chromatography, and GLC-mass spectrometry to analyze urine extracts and compare them to synthesized reference compounds. [] This information can be valuable for understanding the structure-activity relationships of Furofenac and potentially designing novel derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





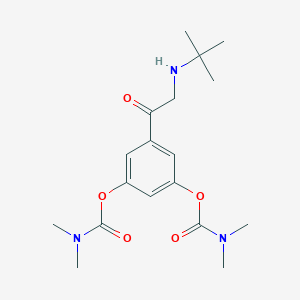
![[(1R)-1-Vinylbutyl]carbamic acid tert-butyl ester](/img/structure/B127278.png)

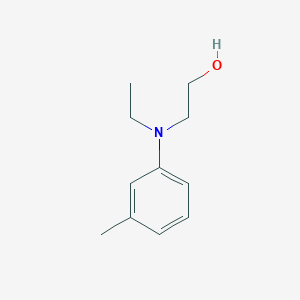
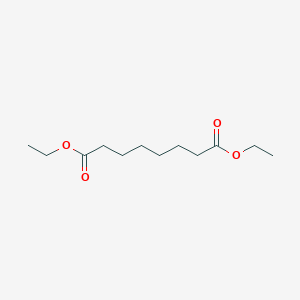
![5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol](/img/structure/B127288.png)
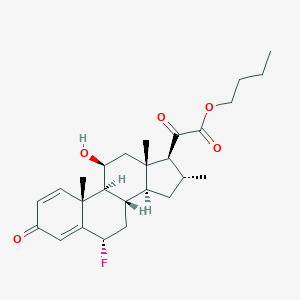

![5-Des[2-(tert-butylamino)] Bambuterol-5-ethanol](/img/structure/B127294.png)
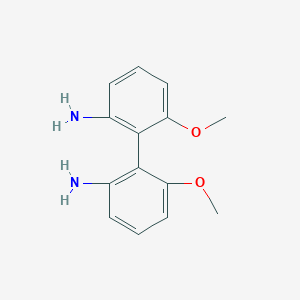
![Tert-butyl N-[(Z,2S)-pent-3-en-2-yl]carbamate](/img/structure/B127297.png)
